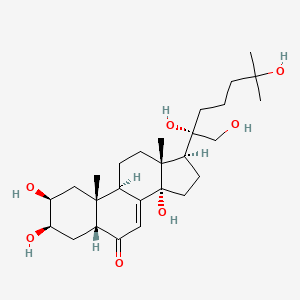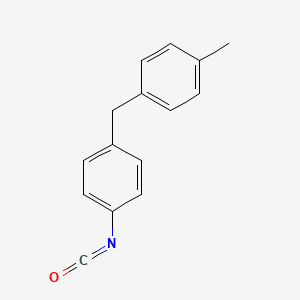
4-Isocyanato-4'-methyldiphenylmethane
Vue d'ensemble
Description
4-isocyanato-4'-methyldiphenylmethane is an isocyanate that is diphenylmethane with a isocyanato substituent at the 4-position of one phenyl ring and a methyl group at the 4-position of the other.
Applications De Recherche Scientifique
Thermal Expansion Reduction in Unsaturated Polyesters
4-Isocyanato-4'-methyldiphenylmethane, as a type of di-isocyanate, has been used to modify the thermal expansion behavior of cured unsaturated polyester resins. This modification does not affect the curing process and enhances the resin's workability. Notably, the resin modified with this compound shows reduced thermal expansion and an increased glass transition temperature (Aldrighetti, Tassone, Ciardelli, & Ruggeri, 2005).
Palladium-Mediated Cyclization in Organic Synthesis
4-Isocyanato-4'-methyldiphenylmethane plays a role in palladium-mediated cyclization reactions, a key process in organic synthesis. This involves the conversion of specific ketones into more complex organic compounds, underscoring the versatility of this chemical in synthetic chemistry (Han & Widenhoefer, 2007).
Polyurethane/Malonamide Dendritic Structures
This compound serves as a building block for the synthesis of novel poly(urethane/malonamide) dendrons. These structures feature terminal methyl ethyl ketoxime units and can undergo reactions to regenerate terminal isocyanate groups. Such dendritic structures have potential applications in material science and polymer chemistry (Chen et al., 2011).
Polyurethane Elastomers
4-Isocyanato-4'-methyldiphenylmethane is used in creating polyurethanes with increased resistance to abrasive wear and degradation. This is particularly important for biomedical applications, where materials must withstand various forms of stress and environmental factors (Domańska et al., 2014).
Gas Chromatography in Analytical Chemistry
This chemical is used in gas chromatography for the detection of certain compounds in biological fluids. It demonstrates the role of 4-Isocyanato-4'-methyldiphenylmethane in analytical methods, specifically in the field of biochemistry and environmental analysis (Benfenati, Natangelo, Fanelli, Lualdi, & Tridico, 1992).
Polymer Synthesis
4-Isocyanato-4'-methyldiphenylmethane is integral in polymer synthesis, where it's used in reactions like the Lossen reaction to create various polymers, including polyurethanes and polyureas. This highlights its role in the development of new materials with potential applications in different industries (Ghosh, 2017).
Propriétés
Nom du produit |
4-Isocyanato-4'-methyldiphenylmethane |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-isocyanato-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H13NO/c1-12-2-4-13(5-3-12)10-14-6-8-15(9-7-14)16-11-17/h2-9H,10H2,1H3 |
Clé InChI |
UZOVYGYOLBIAJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)
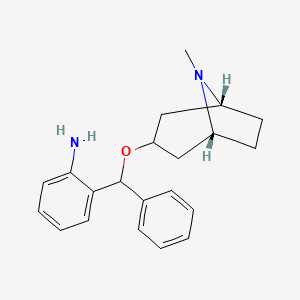
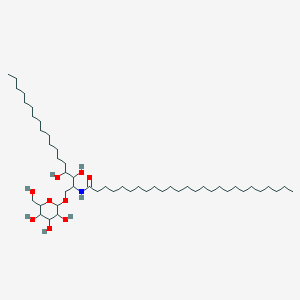
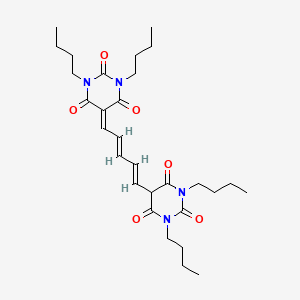

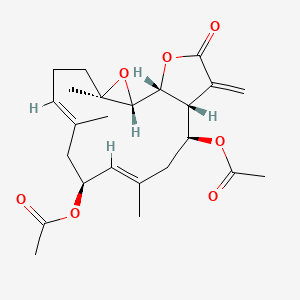
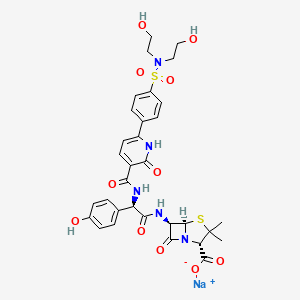
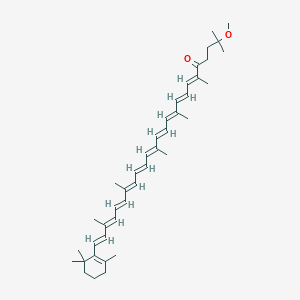

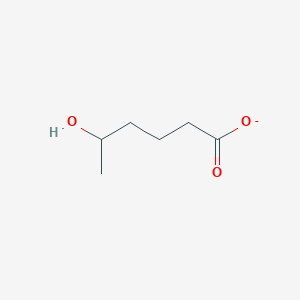
![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)

